molecular formula C16H19N3O3S3 B2755269 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide CAS No. 1281681-63-7

4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide

Katalognummer: B2755269
CAS-Nummer: 1281681-63-7
Molekulargewicht: 397.53
InChI-Schlüssel: AUKJPVJLIJDYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide is a synthetic sulfonamide derivative featuring a thiazole ring, a styrenesulfonylamino group, and a methylsulfanyl substituent. The styrenesulfonylamino moiety introduces π-conjugation and steric bulk, which may influence binding interactions and pharmacokinetic properties.

Eigenschaften

IUPAC Name

4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S3/c1-23-10-7-14(15(20)18-16-17-9-11-24-16)19-25(21,22)12-8-13-5-3-2-4-6-13/h2-6,8-9,11-12,14,19H,7,10H2,1H3,(H,17,18,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKJPVJLIJDYBL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=NC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC(C(=O)NC1=NC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, with the CAS number 1281681-63-7, is a complex organic compound notable for its potential biological activities. This compound incorporates multiple functional groups, including a sulfonamide moiety, which is significant in medicinal chemistry due to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N3O3S3C_{16}H_{19}N_{3}O_{3}S_{3} with a molecular weight of 397.53 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₃S₃
Molecular Weight397.53 g/mol
CAS Number1281681-63-7
PurityTypically 95%

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide have been investigated for their effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies suggest that the compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, preliminary studies have suggested potential antifungal activity. The sulfonamide group is known to interfere with fungal metabolism, making it a target for further research in antifungal drug development.

Anticonvulsant Effects

Emerging data points to the anticonvulsant potential of compounds containing similar structural motifs. The presence of thiazole rings in these compounds has been associated with neuroprotective effects, indicating a promising avenue for treating epilepsy or related neurological disorders.

The mechanism of action for 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide likely involves interactions with specific biological targets such as enzymes or receptors. The sulfonamide moiety can mimic substrates involved in critical biochemical pathways, leading to inhibition of essential processes in microbial cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Antimicrobial Screening : A study screened various sulfonamide derivatives against common pathogens, revealing that certain modifications enhanced antibacterial potency significantly .
  • Anticonvulsant Activity : Research on thiazole-containing compounds demonstrated notable anticonvulsant effects in animal models, suggesting that similar structures could be effective in clinical applications.
  • Synergistic Effects : Investigations into combination therapies involving sulfonamides have shown synergistic effects when paired with other antimicrobial agents, enhancing overall efficacy against resistant strains .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Notable Features
Target Compound : 4-Methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Styrenesulfonylamino (E-configuration), methylsulfanyl C₁₆H₁₈N₄O₃S₃ Conjugated styryl group enhances UV activity; methylsulfanyl increases lipophilicity .
Compound A : 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 4-Methylphenylsulfonylamino, methyl C₁₅H₁₉N₃O₃S₂ Bulkier aryl group may reduce solubility; methylsulfonamide enhances stability.
Compound B : 4-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Benzothiazolylsulfanyl C₁₄H₁₃N₃OS₃ Sulfanyl-linked benzothiazole introduces planar aromaticity, potentially aiding DNA intercalation.
Compound C : 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Phenylsulfamoyl, benzamide C₁₇H₁₅N₃O₃S₂ Benzamide core and sulfamoyl group may enhance binding to proteases or kinases.

Physicochemical Properties

  • Lipophilicity : The target compound’s methylsulfanyl group (logP ≈ 2.8, estimated) confers higher lipophilicity than Compound A (logP ≈ 2.2) and Compound C (logP ≈ 1.9) .
  • Solubility : Compound B’s benzothiazolylsulfanyl group reduces aqueous solubility compared to the target compound, which retains moderate solubility in polar aprotic solvents .
  • Thermal Stability: Sulfonamide derivatives (e.g., Compound A) exhibit higher melting points (mp > 200°C) due to strong hydrogen-bonding networks, whereas the target compound’s styrenesulfonylamino group may lower its mp (estimated 160–180°C) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation, coupling, and cyclization reactions. Key intermediates include the thiazole-2-amine precursor and the (E)-2-phenylethenyl sulfonyl chloride derivative. Reaction conditions (e.g., anhydrous DMF as solvent, 60–80°C for 12–24 hours) are critical for achieving >70% yield . Thin-layer chromatography (TLC) and NMR are used to monitor intermediate formation .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are employed?

  • Methodological Answer : X-ray crystallography (for solid-state conformation) and high-resolution mass spectrometry (HRMS) confirm the molecular formula. NMR (¹H/¹³C) identifies sulfonamide and thiazole proton environments, while IR spectroscopy validates sulfonyl (S=O) and amide (C=O) functional groups . Computational tools like Gaussian09 optimize geometry for docking studies .

Q. What preliminary biological activity screenings are recommended for this compound?

  • Methodological Answer : Initial assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2).
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent polarity : Compare DMF vs. THF.
  • Catalyst : Pd(PPh₃)₄ vs. CuI.
  • Temperature gradient : 50–90°C.
    HPLC-PDA analysis identifies by-products (e.g., desulfonated derivatives), guiding iterative optimization .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Docking : AutoDock Vina with crystallized targets (e.g., EGFR kinase).
  • ADMET : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity.
  • MD Simulations : GROMACS assesses binding stability over 100 ns .

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :

  • Assay standardization : Control cell passage number and serum batch.
  • Analytical validation : Compare HPLC (purity) vs. LC-MS (degradants).
  • Structural analogs : Synthesize and test derivatives to isolate activity-contributing moieties .

Q. What mechanistic insights explain the compound’s sulfonamide-thiazole reactivity under acidic conditions?

  • Methodological Answer :

  • Kinetic studies : Monitor pH-dependent hydrolysis (1–14) via UV-Vis spectroscopy.
  • Isotope labeling : ¹⁸O-tracing identifies cleavage sites (sulfonamide vs. amide).
  • DFT calculations : Map transition states for bond dissociation .

Q. How to design structure-activity relationship (SAR) studies using analogs with modified sulfonyl or thiazole groups?

  • Methodological Answer :

Analog Modification Biological Impact Key Reference
Replace thiazole with oxadiazoleReduced antimicrobial activity
Fluorine substitution on phenylEnhanced kinase inhibition
SAR tables guide prioritization of synthetic targets .

Tables for Key Data

Table 1 : Comparison of Analytical Techniques for Structural Validation

Technique Application Limitations
X-ray crystallographyAbsolute configurationRequires single crystals
¹H NMRFunctional group assignmentOverlapping peaks in aromatic regions
HRMSMolecular formula confirmationInsensitive to stereoisomerism

Table 2 : Reaction Optimization Parameters (DoE Example)

Variable Range Tested Optimal Condition
SolventDMF, THF, DCMDMF
Catalyst loading1–5 mol%3 mol% Pd(PPh₃)₄
Temperature50–90°C70°C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.